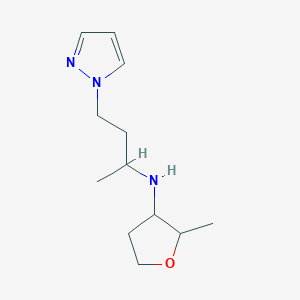![molecular formula C18H24N4O B7643710 [4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)
[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as EPPM and is classified as a piperazine derivative.
Mécanisme D'action
The mechanism of action of EPPM involves its ability to selectively inhibit the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
EPPM has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the compound can increase the levels of serotonin and norepinephrine in the brain, which can help to improve mood and alleviate symptoms of depression. In addition, EPPM has also been shown to have anxiolytic effects and can help to reduce symptoms of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPPM is its high selectivity for serotonin reuptake inhibition, which can help to reduce the risk of side effects. However, one of the limitations of EPPM is its relatively low potency compared to other SSRIs.
Orientations Futures
There are a number of potential future directions for research on EPPM. One area of interest is the development of more potent derivatives of EPPM that could be used as antidepressants or antipsychotic agents. In addition, researchers may also investigate the potential use of EPPM in the treatment of other psychiatric disorders, such as bipolar disorder or post-traumatic stress disorder. Finally, studies may also focus on the development of new methods for the synthesis of EPPM and its derivatives.
Méthodes De Synthèse
The synthesis of EPPM involves the reaction of 4-methylacetophenone with ethyl 2-bromoacetate to form 4-methyl-1-(2-bromoethyl)benzene. This intermediate is then reacted with 2-ethyl-3-hydrazinylpyrazole to yield EPPM.
Applications De Recherche Scientifique
EPPM has been extensively studied for its potential applications in the field of pharmacology. Researchers have investigated the compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) and its potential as an antidepressant. In addition, EPPM has also been studied for its potential use as an antipsychotic agent.
Propriétés
IUPAC Name |
[4-[(2-ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-22-17(8-9-19-22)14-20-10-12-21(13-11-20)18(23)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJGWNKHSDAYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-1-piperidin-1-ylethanone](/img/structure/B7643656.png)
![N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)


![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)

![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)
![[4-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643722.png)
![N,N-dimethyl-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7643729.png)